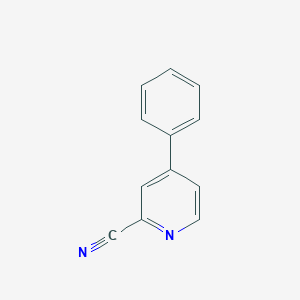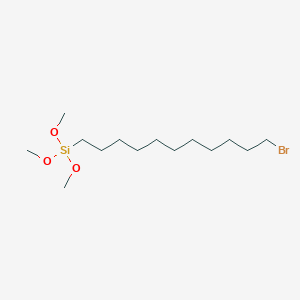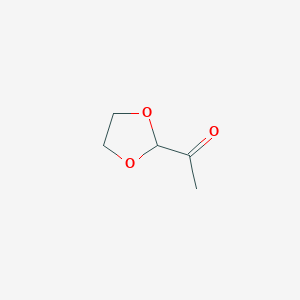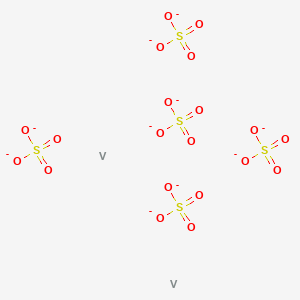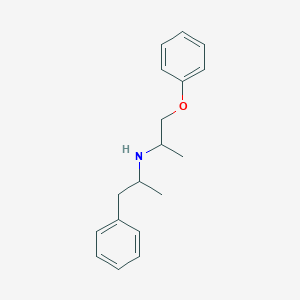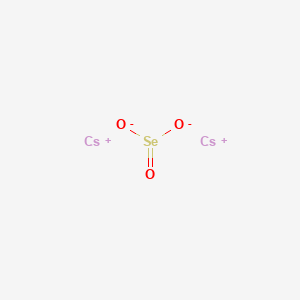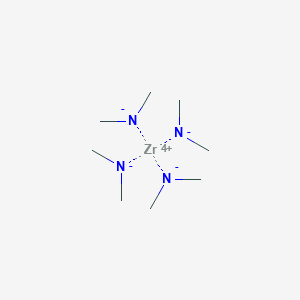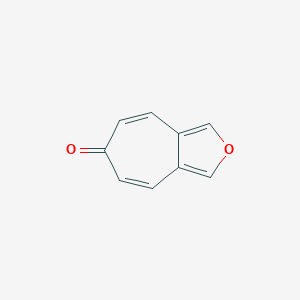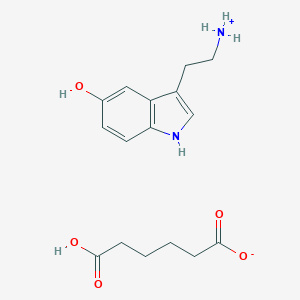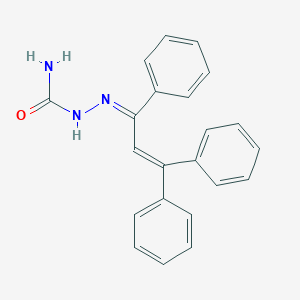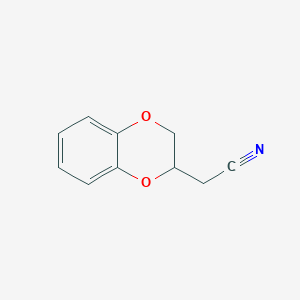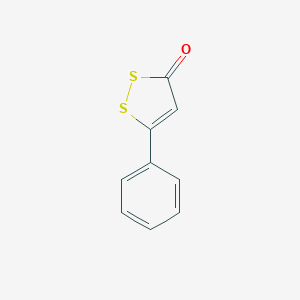
3H-1,2-Dithiol-3-one, 5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2-Dithiol-3-one, 5-phenyl- is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as phenyl-3,5-dithiocarbamoyl-2-sulfanylacetate and is a member of the dithiocarbamate family of compounds. It is a yellow crystalline powder that is soluble in organic solvents.
Mechanism Of Action
The mechanism of action of 3H-1,2-Dithiol-3-one, 5-phenyl- is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 3H-1,2-Dithiol-3-one, 5-phenyl- has various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. It has also been found to inhibit the activity of various proteins that are involved in cell growth and proliferation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3H-1,2-Dithiol-3-one, 5-phenyl- in lab experiments is its high potency. This compound has been found to be effective at very low concentrations, which makes it a useful tool for researchers. However, one limitation of using this compound is its potential toxicity. Careful handling and proper safety precautions must be taken when working with this compound.
Future Directions
There are many potential future directions for research involving 3H-1,2-Dithiol-3-one, 5-phenyl-. One area of interest is the development of new cancer therapies based on this compound. Researchers are also exploring the use of this compound in other areas of medicine, such as neurodegenerative diseases and inflammatory disorders. Additionally, there is ongoing research into the mechanism of action of this compound and how it can be optimized for use in scientific research.
Synthesis Methods
The synthesis of 3H-1,2-Dithiol-3-one, 5-phenyl- can be achieved through various methods. One common method involves the reaction of phenyl isothiocyanate with sodium sulfide in the presence of a reducing agent such as sodium borohydride. This method yields a high yield of the desired compound and is relatively easy to perform.
Scientific Research Applications
3H-1,2-Dithiol-3-one, 5-phenyl- has been found to have various potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to be effective in inhibiting the growth of various cancer cell lines.
properties
CAS RN |
827-42-9 |
|---|---|
Product Name |
3H-1,2-Dithiol-3-one, 5-phenyl- |
Molecular Formula |
C9H6OS2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
5-phenyldithiol-3-one |
InChI |
InChI=1S/C9H6OS2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
ZCDDSVYFACNQAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)SS2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)SS2 |
Other CAS RN |
827-42-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



